molecular formula C25H28N4O B11268634 N-(3-phenylpropyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide

N-(3-phenylpropyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B11268634
M. Wt: 400.5 g/mol
InChI Key: CWTZLNSYPSJCMJ-UHFFFAOYSA-N
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Description

“N-(3-phenylpropyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide” is a complex organic compound that belongs to the class of piperidine carboxamides. This compound features a piperidine ring substituted with a phenylpropyl group and a phenylpyrimidinyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-phenylpropyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide” typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be formed through cyclization reactions.

    Substitution with Phenylpropyl Group: The piperidine ring can be alkylated with a phenylpropyl halide under basic conditions.

    Introduction of the Phenylpyrimidinyl Group: The phenylpyrimidinyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amide coupling reaction using a suitable carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(3-phenylpropyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor interactions.

    Medicine: As a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of “N-(3-phenylpropyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide” would depend on its specific interactions with molecular targets. It could act by binding to receptors or enzymes, modulating their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-phenylpropyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxylate
  • N-(3-phenylpropyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxylamide
  • N-(3-phenylpropyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxylhydrazide

Uniqueness

“N-(3-phenylpropyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide” is unique due to its specific substitution pattern on the piperidine ring, which may confer distinct biological activity or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C25H28N4O

Molecular Weight

400.5 g/mol

IUPAC Name

N-(3-phenylpropyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide

InChI

InChI=1S/C25H28N4O/c30-25(26-15-7-10-20-8-3-1-4-9-20)22-13-16-29(17-14-22)24-18-23(27-19-28-24)21-11-5-2-6-12-21/h1-6,8-9,11-12,18-19,22H,7,10,13-17H2,(H,26,30)

InChI Key

CWTZLNSYPSJCMJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCCC2=CC=CC=C2)C3=NC=NC(=C3)C4=CC=CC=C4

Origin of Product

United States

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